molecular formula C10H16N2O2 B1522459 tert-butyl N-(1-cyanocyclobutyl)carbamate CAS No. 1251923-90-6

tert-butyl N-(1-cyanocyclobutyl)carbamate

Cat. No.: B1522459
CAS No.: 1251923-90-6
M. Wt: 196.25 g/mol
InChI Key: RPZIGBCMWSPPGF-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyanocyclobutyl)carbamate is a specialized chemical intermediate of significant interest in modern drug discovery and medicinal chemistry, particularly in the synthesis of novel therapeutic agents . The tert-butyl carbamate (Boc) group is a well-established and crucial protecting group for amines in peptide synthesis and the development of complex organic molecules, prized for its stability under a wide range of reaction conditions and its selective removal profile . The integration of the carbamate group with a cyclobutane ring, as seen in this compound, is a strategic approach in medicinal chemistry. The cyclobutyl scaffold is recognized for its contribution to molecular conformation and is increasingly featured in compounds under investigation for various biological activities, including as inhibitors of specific enzymes . The presence of the nitrile (cyan-) group on the cyclobutane ring adds a key pharmacophore that can engage in hydrogen bonding or modulate electronic properties, potentially enhancing target binding and optimizing the pharmacokinetic profile of lead compounds . The unique synergy of the Boc-protected amine, the strained cyclobutyl ring, and the nitrile functionality makes this compound a valuable and versatile building block for researchers. Its primary application lies in the construction of advanced pharmaceutical intermediates, specifically for the development of potential treatments in areas such as oncology and immunology, where carbamate-based molecules and cyclobutyl derivatives are actively being explored .

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZIGBCMWSPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179748
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-90-6
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Carbamate Formation

One common approach to prepare tert-butyl N-(1-cyanocyclobutyl)carbamate involves the reaction of 1-cyanocyclobutylamine derivatives with tert-butyl chloroformate or related carbamoylating agents. This method typically proceeds under inert atmosphere conditions with a base to neutralize the formed acid.

  • Reaction conditions : Use of inert atmosphere (e.g., nitrogen or argon), organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine or potassium carbonate.
  • Key step : Nucleophilic attack of the amine nitrogen on the tert-butyl chloroformate to form the carbamate linkage.
  • Yields : Moderate to good yields are reported, often exceeding 50%.

This method is supported by general carbamate synthesis protocols and is consistent with approaches described for similar cyclobutyl carbamates in the literature.

Electrochemical and Catalytic Methods

A more specialized method involves the use of electrochemical reactions catalyzed by tetra-n-butylammonium tetrafluoroborate and potassium carbonate in N,N-dimethylacetamide (DMAc). This method allows for the synthesis of (1-cyano-cyclobutyl)-carbamic acid tert-butyl ester under mild conditions.

  • Reaction time : Approximately 8 hours.
  • Atmosphere : Inert atmosphere, often within a glovebox to prevent moisture and oxygen interference.
  • Catalysts and reagents : Tetra-n-butylammonium tetrafluoroborate acts as a phase transfer catalyst, potassium carbonate as a base.
  • Advantages : Improved control over reaction conditions and potentially higher purity.
  • Yield : Around 56% reported in one study.

Strecker-Derived Synthetic Methodology

The Strecker reaction, a classical method for α-amino nitrile synthesis, can be adapted for the preparation of cyanocyclobutyl derivatives, which are then converted into carbamate esters.

  • Process : Three-component condensation of cyclobutyl aldehyde, amine, and hydrogen cyanide to form α-amino nitrile intermediates.
  • Subsequent step : N-acylation with tert-butyl chloroformate to yield the carbamate.
  • Reaction time : Typically longer (several days), but can be optimized by temperature adjustments.
  • Yields : Moderate to good, comparable to two-step processes.
  • Notes : Some intermediates may be unstable upon isolation, requiring telescoping of reaction steps.

Industrial and Patent-Described Methods

Patent literature describes methods for preparing related carbamate derivatives with improved industrial applicability, focusing on:

  • Use of neutral reagents : Avoiding salts to reduce reaction mixture viscosity and simplify stirring.
  • Solvent choice : Acetonitrile is commonly used.
  • Base addition : Triethylamine or other organic bases in carefully controlled amounts.
  • Temperature control : Typically around 60 °C.
  • Yields : Industrial yields up to 85-93% reported for related carbamate compounds.
  • Advantages : Higher purity, better scalability, and reduced reaction complexity.

Though these patents focus on related carbamate compounds, the principles can be applied to this compound synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield (%) Notes
Direct Carbamate Formation 1-Cyanocyclobutylamine + tert-butyl chloroformate, base Hours >50 Standard method, inert atmosphere, moderate yield
Electrochemical Catalytic Tetra-n-butylammonium tetrafluoroborate, K2CO3, DMAc ~8 hours ~56 Requires glovebox, mild conditions, phase transfer catalyst
Strecker-Derived Synthesis Aldehyde + amine + HCN, then N-acylation with t-Boc reagent Days (3-14) Moderate Two-step process, intermediates may be unstable
Industrial Patent Methods Neutral reagents, acetonitrile, triethylamine, 60 °C Hours 85-93 Improved stirring, higher purity, scalable

Detailed Research Findings and Notes

  • The electrochemical method offers a modern approach with mild conditions and reasonable yields but requires specialized equipment and inert atmosphere handling.
  • The Strecker reaction is versatile for cyanide incorporation but suffers from longer reaction times and intermediate instability, which can complicate purification.
  • Industrial patents emphasize the importance of neutral reagent forms to reduce viscosity and improve reaction handling, which is critical for large-scale synthesis.
  • Reaction conditions such as solvent choice, base equivalents, and temperature significantly affect yield and purity.
  • Purification often involves extraction, washing, and crystallization steps to isolate the carbamate in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-cyanocyclobutyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products Formed:

    Hydrolysis: 1-cyanocyclobutylamine and carbon dioxide.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Reduction: 1-aminocyclobutylamine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-cyanocyclobutyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary during multi-step synthesis. It ensures that the amine functionality remains intact until the final deprotection step .

Industry: In the chemical industry, it is used in the production of agrochemicals and other fine chemicals where selective protection and deprotection of functional groups are required .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyanocyclobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Cyclopropane vs. Cyclobutane Derivatives

  • tert-butyl (1-cyanocyclopropyl)carbamate (CAS 507264-68-8): Structure: Cyclopropane ring with cyano and Boc-carbamate groups. This compound’s safety data highlight its use in laboratory research, emphasizing handling precautions due to its cyanide moiety . Applications: Likely employed in strained-ring systems for drug discovery.
  • This compound: Structure: Cyclobutane ring reduces ring strain, improving thermal and chemical stability. The larger ring may enhance conformational flexibility, aiding in target binding.

Hydroxy-Substituted Cyclic Carbamates

  • tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate: Structure: Cyclobutane with hydroxyl and cyano groups. Key Differences: The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. This feature is critical for bioavailability in drug candidates .
  • tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8): Structure: Cyclopentane ring with hydroxyl and Boc groups. Hydroxy groups in such compounds are often sites for further derivatization .

Fluorinated and Bicyclic Carbamates

  • tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-95-1): Structure: Fluorinated piperidine with Boc protection. Key Differences: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Piperidine rings are common in CNS-targeting drugs, contrasting with cyclobutane’s niche applications .
  • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

    • Structure : Bicyclo[2.2.2]octane system with formyl and Boc groups.
    • Comparison : The rigid bicyclic framework limits conformational flexibility, useful in stabilizing transition states in catalysis or enzyme inhibition .

Piperidine and Azabicyclo Derivatives

  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) :

    • Structure : Piperidine with methyl and Boc groups.
    • Key Differences : Piperidine’s nitrogen atom enables protonation at physiological pH, enhancing water solubility. Methyl groups improve lipophilicity, balancing ADME properties .
  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4) :

    • Structure : Azabicyclo system with Boc protection.
    • Comparison : The fused ring system mimics natural product scaffolds, offering unique binding motifs for receptor targeting .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Ring System Key Substituents Notable Properties
This compound N/A Cyclobutane Cyano, Boc Moderate ring strain, synthetic versatility
tert-butyl (1-cyanocyclopropyl)carbamate 507264-68-8 Cyclopropane Cyano, Boc High reactivity, labile
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 Cyclopentane Hydroxy, Boc Enhanced solubility, derivatization site
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 1268520-95-1 Piperidine Fluoro, Amino, Boc Metabolic stability, CNS applications
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A Bicyclo[2.2.2] Formyl, Boc Rigidity, catalytic applications

Biological Activity

Tert-butyl N-(1-cyanocyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 912770-99-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound acts as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activities. This mechanism is crucial in therapeutic applications, particularly in drug development for diseases characterized by dysregulated enzyme functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antitumor Activity : Preliminary studies suggest that it may disrupt protein-protein interactions critical for tumor growth, particularly concerning MYC oncogene-driven tumors .
  • Interaction with Receptors : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy in inhibiting enzyme activity and affecting cellular signaling pathways. For instance, high-throughput screening identified several compounds with similar structures that inhibited the interaction between MYC and its chromatin cofactor WDR5, suggesting a potential pathway for therapeutic intervention .

Case Studies

  • Case Study on Enzyme Inhibition :
    • Researchers conducted experiments using various concentrations of this compound to assess its impact on enzyme activity. Results indicated a dose-dependent inhibition of enzyme function, highlighting its potential as a therapeutic agent.
  • Antitumor Efficacy :
    • In a study focused on tumor models driven by MYC overexpression, the compound was found to significantly reduce tumor cell viability and proliferation rates when administered at specific dosages .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityObservations
In Vitro Enzyme AssayEnzyme InhibitionDose-dependent inhibition observed
Tumor Cell StudiesAntitumor ActivitySignificant reduction in cell viability
Protein InteractionDisruption of MYC-WDR5Effective inhibition of protein-protein interaction

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-cyanocyclobutyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) formation of the cyclobutane ring and (2) introduction of the carbamate and cyano groups. A common approach is the reaction of 1-cyanocyclobutylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or tetrahydrofuran at 0–25°C . Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), reaction time (4–12 hours), and pH (neutral to slightly basic) to minimize side reactions like over-substitution. Monitoring via thin-layer chromatography (TLC) or in situ NMR ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the carbamate group (e.g., tert-butyl carbonyl resonance at ~155 ppm in 13^13C NMR) and cyclobutane geometry (ring proton coupling constants of 8–10 Hz for cis/trans isomerism) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 239.1422 for C11_{11}H18_{18}N2_2O2_2) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl group (1680–1720 cm1^{-1}) and nitrile (2200–2260 cm1^{-1}) are diagnostic .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

  • Protease Inhibitors : The cyclobutane scaffold mimics peptide turn structures, enabling binding to enzyme active sites .
  • Prodrug Development : The tert-butyl carbamate group enhances solubility and stability, facilitating controlled release in vivo .
  • Biotransformation Studies : The cyano group acts as a metabolic handle for tracking degradation pathways via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for confirming cyclobutane ring puckering and stereochemistry. For example:

  • Torsion Angles : Cyclobutane C-C-C-C angles (~35° deviation from planarity) indicate ring strain .
  • Hydrogen Bonding : Intermolecular interactions between the carbamate carbonyl and solvent molecules (e.g., dichloromethane) stabilize crystal packing .
  • Disorder Handling : SHELXL’s PART and SUMP instructions resolve positional disorder in the tert-butyl group .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 298–343 K) distinguishes between rotamers of the carbamate group, resolving split signals .
  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts 13^13C chemical shifts, cross-validating experimental data .
  • Crystallographic Validation : When NMR suggests multiple conformers, X-ray structures provide definitive proof of the dominant form .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., dimerization) compared to batch methods .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) accelerate carbamate formation at lower temperatures (0°C vs. 25°C), improving selectivity .
  • Solvent Screening : Switching from dichloromethane to 2-MeTHF (a greener solvent) increases yield by 15% due to better solubility of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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